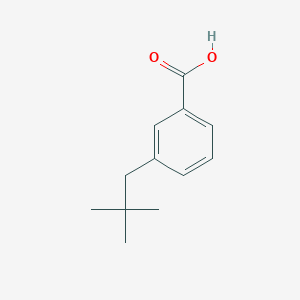

3-Neopentylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Properties and Reactivity

The compound, when integrated into certain alkylpalladium N-heterocyclic carbene complexes, exhibits notable reactivity toward nucleophiles and is involved in catalytic processes like Buchwald-Hartwig amination reactions of aryl chlorides (Esposito et al., 2008).

Role in Low-Temperature Oxidation Chemistry

3-Neopentylbenzoic acid, through its relation to neopentane, is a subject of interest in studies examining the low-temperature oxidation chemistry. Research has highlighted its utility in validating kinetic models that describe neopentane oxidation, especially in the presence of various oxidants and under different environmental conditions (Liu et al., 2023).

Photophysical Properties

The chiral bis(benzimidazole)pyridine derivative of neopentyl, when used in forming lanthanide triple helical complexes, offers insights into the photophysical properties of these complexes. The chiral neopentyl ester group in the 4-position of the pyridine ring influences the helical wrapping, diastereomeric induction, and thermodynamic properties of the complexes (Muller et al., 2002).

Applications in pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) related to 3-Neopentylbenzoic acid has been used as a ratiometric fluorescent chemosensor for the detection of pH, exhibiting significant sensitivity and specificity for physiological pH values. This application is crucial for detecting pH fluctuations in biological samples (Li et al., 2018).

Use in Pesticide Exposure Assessment

3-Neopentylbenzoic acid derivatives are used in methodologies to determine biomarkers for exposure to pesticides such as neonicotinoids and pyrethroids in human urine. This is important for understanding human health effects related to pesticide exposure (Charisiadis et al., 2019).

Mecanismo De Acción

Target of Action

It is known that benzoic acid derivatives often have antimicrobial properties . They can interact with various cellular targets, including enzymes and cell membrane components, to exert their effects .

Mode of Action

Benzoic acid, a related compound, is known to exert its antimicrobial effects by disrupting the cell membrane and inhibiting essential enzyme systems

Biochemical Pathways

Benzoic acid derivatives are known to interfere with several metabolic pathways in microbial cells, leading to their antimicrobial effects

Pharmacokinetics

Benzoic acid and its derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine

Result of Action

Based on the known effects of benzoic acid, it can be inferred that 3-neopentylbenzoic acid might disrupt cell membrane integrity and inhibit essential enzyme systems, leading to cell death

Action Environment

The action, efficacy, and stability of 3-Neopentylbenzoic acid could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances could potentially interact with 3-Neopentylbenzoic acid, influencing its action . More research is needed to understand these influences in detail.

Propiedades

IUPAC Name |

3-(2,2-dimethylpropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMGNJFXZOIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Neopentylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis(acetyloxy)-3,4,6-tris[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515035.png)

![2,3-Piperidinedione 3-{[5-(benzyloxy)-2-fluorophenyl]hydrazone}](/img/structure/B515044.png)

![2-phenyl-1H-dibenzo[e,g]indole](/img/structure/B515049.png)

![1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)

![2-Bromo-1,10-diphenyl-17-oxapentacyclo[8.6.1.0~2,9~.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515055.png)

![[2-(4-Bromobenzoyl)-1,2-dihydrocyclobuta[l]phenanthren-1-yl](4-bromophenyl)methanone](/img/structure/B515057.png)

![5-Bromopentacyclo[8.6.6.0~3,8~.0~11,16~.0~17,22~]docosa-3,5,7,11,13,15,17,19,21-nonaene](/img/structure/B515058.png)

![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)